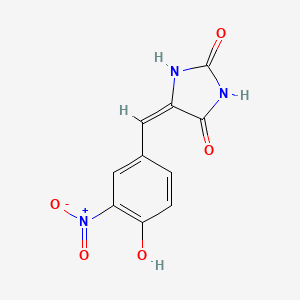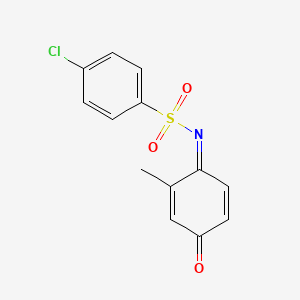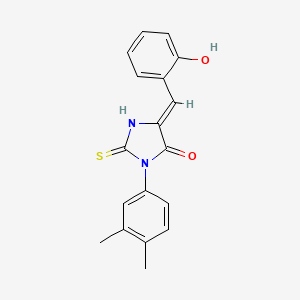![molecular formula C13H15N3OS B5910659 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910659.png)
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone, also known as MTT, is a yellow-colored compound that has been widely used in scientific research for many years. MTT is a dye that is commonly used to measure cell viability and proliferation in various types of cells. It is a stable compound that can be easily synthesized in the laboratory and has been used in many studies to investigate the biochemical and physiological effects of different compounds on cells.
作用機序
The mechanism of action of 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone involves the reduction of the compound to formazan by mitochondrial dehydrogenase enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells in the culture. The reduction of 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone to formazan is a one-electron transfer process, and the reaction is dependent on the presence of NAD(P)H.
Biochemical and Physiological Effects:
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has been used to investigate the biochemical and physiological effects of various compounds on cells. The compound is non-toxic and does not affect cell growth or metabolism, making it an ideal tool for measuring cell viability and proliferation. 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has been used to study the effects of different compounds on cancer cells, stem cells, and other types of cells.
実験室実験の利点と制限
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored for long periods of time. It is also non-toxic and does not affect cell growth or metabolism, making it an ideal tool for measuring cell viability and proliferation. However, 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has some limitations, including the fact that it requires live cells to function properly and cannot be used to measure cell death or apoptosis.
将来の方向性
There are many potential future directions for research involving 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of new compounds that can be used in conjunction with 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone to enhance its sensitivity and accuracy in measuring cell viability and proliferation. Another area of interest is the use of 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone in combination with other assays to investigate the effects of different compounds on cell signaling pathways and gene expression. Additionally, 5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone may have potential applications in the development of new cancer therapies and other medical treatments.
合成法
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone can be synthesized using a variety of methods, but the most common method involves the reaction between 3-methyl-2-thioxo-4-imidazolidinone and 4-(dimethylamino)benzaldehyde. The reaction is typically carried out in the presence of a catalyst such as piperidine or triethylamine, and the resulting product is purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone has been widely used in scientific research as a tool to measure cell viability and proliferation. The compound is converted to formazan by mitochondrial dehydrogenase enzymes in living cells, which can be detected using a spectrophotometer. This allows researchers to measure the number of viable cells in a culture and determine the effect of various treatments on cell growth and survival.
特性
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-15(2)10-6-4-9(5-7-10)8-11-12(17)16(3)13(18)14-11/h4-8H,1-3H3,(H,14,18)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXWUPHIIXOLAO-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxoimidazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)




![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)

![1-[3-(1-naphthyl)acryloyl]-4-phenylpiperazine](/img/structure/B5910672.png)
![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910674.png)
